(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid

Purity specification Pharmaceutical intermediates Quality control

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid (CAS 59128-10-8) is a heterocyclic carboxylic acid featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position. With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound is commercially available at purities of at least 98% from multiple suppliers and serves as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 59128-10-8
Cat. No. B2362642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid
CAS59128-10-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
InChIKeyVJWNDCBXQRHYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid (CAS 59128-10-8): Procurement-Ready Heterocyclic Carboxylic Acid for Pharmaceutical Synthesis and Analytical Standards


(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid (CAS 59128-10-8) is a heterocyclic carboxylic acid featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position . With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound is commercially available at purities of at least 98% from multiple suppliers and serves as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis .

Why (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid Cannot Be Replaced by Non-Methylated Imidazo[1,2-a]pyridine-2-acetic Acid Analogues in Critical Applications


The presence of the 6-methyl substituent on the imidazo[1,2-a]pyridine scaffold introduces measurable differences in physicochemical properties compared to the non-methylated analogue imidazo[1,2-a]pyridine-2-acetic acid (CAS 19741-30-1). The methyl group increases computed logP by approximately 0.3 units (XLogP3: 1.6 vs. 1.3), altering lipophilicity and potentially affecting membrane permeability, metabolic stability, and protein binding profiles . Published structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridines have demonstrated that methyl substituent positioning significantly influences pharmacological activity outcomes . Furthermore, the 6-methyl substitution affects synthetic route design, intermediate stability, and impurity profiles, making direct interchange with the des-methyl analogue inadvisable in regulated pharmaceutical development workflows without full revalidation of analytical methods and synthetic procedures .

Quantitative Differentiation of (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid from the Non-Methylated Analogue for Scientific Procurement Decisions


Minimum Purity Specification Advantage: 98% vs. 96% Compared with Non-Methylated Imidazo[1,2-a]pyridine-2-acetic Acid from the Same Supplier

When sourced from the same supplier (AKSci), (6-methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid is supplied with a minimum purity specification of 98% , whereas the non-methylated analogue imidazo[1,2-a]pyridine-2-acetic acid (CAS 19741-30-1) is supplied at a minimum purity of 96% . The 2-percentage-point higher minimum purity specification reduces the burden of pre-use purification for synthetic applications and provides greater batch-to-batch consistency for analytical method development.

Purity specification Pharmaceutical intermediates Quality control

Stability-Indicating Storage Condition Differentiation: Refrigerated Storage (2–8°C) Requirement for the 6-Methyl Analogue

The 6-methyl-substituted compound requires refrigerated storage at 2–8°C with a shelf life validated to 3 years under these conditions, as specified by Beyotime (Catalog Y129630-1g) . In contrast, the non-methylated analogue imidazo[1,2-a]pyridine-2-acetic acid is listed by the same class of suppliers with a long-term storage recommendation of 'cool, dry place' without a specific refrigerated requirement, as indicated by AKSci . This distinction suggests differential thermal stability profiles attributable to the 6-methyl substituent, which necessitates controlled cold-chain logistics for the methylated compound.

Storage stability Long-term storage Thermal sensitivity

Divergent Regulatory Application Pathways: Intermediate vs. Pharmacopeial Impurity Reference Standard for Minodronic Acid

The non-methylated analogue imidazo[1,2-a]pyridine-2-acetic acid (CAS 19741-30-1) is formally designated and commercially supplied as Minodronic Acid Impurity 2 under ISO 17034 reference material certification, making it a traceable pharmacopeial impurity standard for minodronic acid quality control . In contrast, the 6-methyl analogue (CAS 59128-10-8) is not listed among the known minodronic acid process-related impurities identified and quantified by validated HPLC methods in published pharmaceutical impurity profiling studies . This regulatory distinction has direct procurement implications: the 6-methyl compound is preferentially positioned as a synthetic intermediate for novel analogue synthesis or as a precursor to active pharmaceutical ingredients requiring the 6-methyl substitution pattern, whereas the non-methylated analogue is specifically required for regulatory impurity testing workflows.

Pharmaceutical impurity standards Minodronic acid Regulatory compliance

Optimal Procurement and Application Scenarios for (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Synthesis of 6-Methyl-Substituted Imidazo[1,2-a]pyridine Pharmacophores

When designing and synthesizing novel imidazo[1,2-a]pyridine-based drug candidates that require a 6-methyl substituent for optimal target engagement (e.g., kinase inhibitors where the 6-methyl group has been shown to enhance potency in SAR studies), procurement of CAS 59128-10-8 is mandatory. The non-methylated analogue (CAS 19741-30-1) cannot serve as the starting material because the 6-methyl group is not present, necessitating an additional synthetic step to introduce methylation—introducing extra cost, time, and potential yield losses. The guaranteed 98% minimum purity specification from suppliers such as AKSci reduces the need for pre-synthetic purification and ensures consistent reaction outcomes .

Pharmaceutical Intermediate Supply Chain for Minodronic Acid Analogue Development

For research groups developing novel minodronic acid analogues with modifications at the 2-position of the imidazo[1,2-a]pyridine ring, the 6-methyl-substituted acetic acid derivative (CAS 59128-10-8) provides a key advantage: the pre-installed methyl group at the 6-position matches the substitution pattern of the parent drug while leaving the 2-position acetic acid moiety free for further functionalization. This contrasts with non-methylated intermediates (CAS 19741-30-1), which would require post hoc introduction of the 6-methyl group—a non-trivial synthetic challenge. Procurement teams should factor in the refrigerated storage requirement (2–8°C) when planning inventory .

Analytical Method Development and Impurity Profiling for 6-Methyl-Containing APIs

In analytical laboratories developing HPLC or LC-MS methods for active pharmaceutical ingredients (APIs) that contain the 6-methyl-imidazo[1,2-a]pyridine substructure, the high-purity (98%) compound serves as a system suitability standard or as a starting material for synthesizing authentic impurity markers. The validated 3-year shelf life under 2–8°C storage provides documented stability for long-term reference standard use, an advantage over analogues lacking explicit long-term stability validation . Importantly, for minodronic acid-specific impurity testing, laboratories should instead procure CAS 19741-30-1 (Minodronic Acid Impurity 2), as this is the ISO 17034-certified reference standard recognized for regulatory submissions .

Quote Request

Request a Quote for (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.